Cas no 88-21-1 (Aniline-2-sulfonic acid)

Aniline-2-sulfonic acid structure
Aniline-2-sulfonic acid structure
Aniline-2-sulfonic acid
88-21-1
C6H7NO3S
173.189680337906
MFCD00007705
34459
24891357

Aniline-2-sulfonic acid Properties

Names and Identifiers

    • 2-Aminobenzenesulfonic acid
    • Orthanilic acid
    • 2-aminobenzenesulphonic acid
    • Aniline-2-sulfonic acid
    • Metanilicacid
    • o-Anilinesulfonic Acid
    • 2-Sulfoaniline
    • o-Aminobenzenesulfonic acid
    • o-Sulfanilic acid
    • Aniline-o-sulfonic acid
    • 2-Sulfanilic acid
    • Aniline-o-sulphonic acid
    • 1-Aminobenzene-2-sulfonic acid
    • Benzenesulfonic acid, 2-amino-
    • Anilino-o-sulfonic acid
    • Anilino-o-sulphonic acid
    • Anilino-2-sulfonic acid
    • o-Aminophenylsulfonic acid
    • 2-amino-benzenesulfonic acid
    • Benzenesulfonic acid, o-amino-
    • 2-aminobenzene-1-sulfonic
    • AI3-52212
    • EC 201-810-9
    • aniline-2-sulphonic acid
    • 2-sulfo-aniline
    • NCGC00091721-02
    • A0266
    • D71116
    • TS-00165
    • AMINOBENZENESULFONIC ACID, 2-
    • SCHEMBL90023
    • Aniline-2-sulfonate
    • EINECS 201-810-9
    • AC-11378
    • 2-Aminobenzenesulfonicacid
    • NCGC00258509-01
    • STL163408
    • F0001-2187
    • ORTHANILIC ACID [MI]
    • Aniline-2-sulfonic acid, 95%
    • Tox21_200956
    • NSC147
    • C06333
    • NSC 147
    • s6032
    • NCGC00091721-01
    • Q2031743
    • CHEBI:1015
    • aminobenzenesulphonic acid
    • CCRIS 4575
    • o-sulphanilic acid
    • 2-anilinesulfonic acid
    • 2-aminobenzensulfonsyre
    • 1-aminobenzene-2-sulphonic acid
    • UNII-ZB9JSA4BH0
    • AM101461
    • 88-21-1
    • DTXSID1024463
    • NSC-147
    • InChI=1/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10
    • CAS-88-21-1
    • 2-aminobenzene-1-sulfonic acid
    • EN300-79575
    • CHEMBL1372690
    • MFCD00007705
    • FT-0631415
    • DTXCID204463
    • Z1211373913
    • HY-W015302
    • AKOS000299114
    • W-100412
    • Orthanilic acid, 95%
    • bmse000766
    • LS-1880
    • ZB9JSA4BH0
    • CS-W016018
    • 2-Aminobenzenesulfonic acid (ACI)
    • Benzenesulfonic acid, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminophenylsulfonic acid
    • NS00002203
    • DB-057050
    • Orthanilic acid (Aniline-2-sulfonic acid)
    • +Expand
    • MFCD00007705
    • ZMCHBSMFKQYNKA-UHFFFAOYSA-N
    • 1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
    • O=S(C1C(N)=CC=CC=1)(O)=O

Computed Properties

  • 173.014664g/mol
  • 0
  • 0.4
  • 2
  • 4
  • 1
  • 173.014664g/mol
  • 173.014664g/mol
  • 88.8Ų
  • 11
  • 219
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.17750
  • 88.77000
  • 6882
  • 1.5500 (estimate)
  • Slightly soluble
  • 363
  • 300 ºC
  • 0
  • Gray white needle crystals, industrial products are gray paste.
  • Soluble in concentrated hydrochloric acid, slightly soluble in water, insoluble in ethanol and diethyl ether.
  • Sensitive to air
  • 2.48(at 25℃)
  • 1.342 (estimate)

Aniline-2-sulfonic acid Security Information

  • GHS05 GHS05
  • DB4727700
  • 3
  • 8
  • S26-S36/37/39-S45-S28A
  • III
  • R34
  • C C
  • UN 2585 8/PG 3
  • H314
  • P280,P305+P351+P338,P310
  • warning
  • Store at room temperature
  • III
  • 34
  • Danger
  • Yes
  • 8

Aniline-2-sulfonic acid Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Aniline-2-sulfonic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB43801-25g
2-Aminobenzenesulfonic acid
88-21-1 98%
25g
$11.00 2024-04-19
Aaron
AR0033T1-100g
2-Aminobenzenesulfonic Acid
88-21-1 98%
100g
$4.00
abcr
AB136077-25 g
2-Aminobenzenesulfonic acid, 99%; .
88-21-1 99%
25 g
€78.00 2023-07-20
Ambeed
A332476-25g
2-Aminobenzenesulfonic acid
88-21-1 98%
25g
$14.0 2024-05-30
Apollo Scientific
OR40577-1Kg
2-Aminobenzenesulphonic acid
88-21-1 95%
1kg
£36.00 2023-09-02
Chemenu
CM118578-500g
2-Aminobenzenesulfonic Acid
88-21-1 95%+
500g
$126 2023-01-09
ChemScence
CS-W016018-500g
2-Aminobenzenesulfonic acid
88-21-1 98.89%
500g
$81.0 2021-09-02
City Chemical
A5008-5GM
o-Aminobenzenesulfonic Acid A5008
88-21-1 98%
5gm
$40.54 2023-09-19
Enamine
EN300-79575-0.05g
2-aminobenzene-1-sulfonic acid
88-21-1 95%
0.05g
$19.0 2024-05-22
eNovation Chemicals LLC
D404690-500g
2-Amino-benzenesulfonic acid
88-21-1 97%
500g
$200 2021-10-20

Aniline-2-sulfonic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Regiospecific synthesis of disubstituted benzene derivatives
Felix, Guy; et al, Angewandte Chemie, 1979, 91(5), 430-2

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium oxide ,  Sodium bisulfite Solvents: Ethanol ,  Water ;  rt → 65 °C; 5 h, 60 - 65 °C
2.1 Reagents: Hydrogen Catalysts: Palladium ;  12 h, 0.8 MPa, 75 °C
Reference
A novel synthesis method for o-aminobenzene sulfonic acid
Hu, Jianliang, Huagong Shengchan Yu Jishu, 2009, 16(4), 23-24

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Benzenesulfonamide, N-bromo-, sodium salt (1:1) Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  5 h, 313 K
Reference
Development of an efficient ruthenium catalyzed synthetic process and mechanism for the facile conversion of benzothiazoles to orthanilic acids
Jagadeesh, R. V.; et al, Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 99-107

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chloramine B ,  Sodium hydroxide Catalysts: Palladium chloride Solvents: Acetonitrile ,  Water ;  24 - 26 h, pH 12, 80 °C
Reference
The efficient palladium-catalyzed selective synthesis of benzenesulfonic acids
Jagadeesh, Rajenahally V.; et al, Synthetic Communications, 2011, 41(16), 2343-2349

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Amberlyst A 26 (tribromides) Catalysts: Iron, chloro(2-pyridinecarboxylato-κN1,κO2)(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1… Solvents: Acetonitrile ,  Water ;  70 °C
Reference
Design and mechanism of iron catalyzed carbon-carbon bond cleavage and N-oxidation processes of hazardous dyes for selective synthesis of nitroarenes and aminoarenecarboxylic acids
Jagadeesh, Rajenahally V.; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 92-104

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water
Reference
Conversion of o-nitrothiophenols into o-aminobenzenesulphonic acids
Bamfield, Peter; et al, Journal of the Chemical Society, 1988, (5), 691-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide
Reference
Novel oxidation of 2,2'-dithiodianiline to ο-aminobenzenesulfonic acid
Chao, T. H.; et al, Chemistry & Industry (London, 1965, (2),

Synthetic Circuit 8

Reaction Conditions
Reference
A new photochemical synthesis of orthanilic acid
Pillai, V. N. Rajasekharan, Chemistry & Industry (London, 1976, (10),

Synthetic Circuit 9

Reaction Conditions
Reference
Photolytic chlorination of aromatic nitro disulfides
Pillai, V. N. R.; et al, Journal of the Indian Chemical Society, 1978, 55(3), 279-80

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium carbonate ,  Hydrochloric acid ,  Chlorine Catalysts: Iron Solvents: Acetic acid ,  Water
Reference
Orthanilic acid (aniline-o-sulfonic acid; o-aminobenzenesulfonic acid)
Wertheim, E., Organic Syntheses, 1935, , 55-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: Ferrous sulfate Solvents: Dichloromethane ;  18 h, 40 °C
Reference
An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines
Morrill, Charlotte; et al, Angewandte Chemie, 2022, 61(33),

Synthetic Circuit 12

Reaction Conditions
Reference
Intramolecular cyclizations of diphenyl ether, benzophenone, and related 2-sulfonylnitrenes
Abramovitch, Rudolph A.; et al, Journal of Organic Chemistry, 1978, 43(6), 1218-26

Synthetic Circuit 13

Reaction Conditions
Reference
Intramolecular cyclizations of diphenyl ether, benzophenone, and related 2-sulfonylnitrenes
Abramovitch, Rudolph A.; et al, Journal of Organic Chemistry, 1978, 43(6), 1218-26

Synthetic Circuit 14

Reaction Conditions
Reference
Reductive dehalogenation of aromatics using formate salts in the presence of Raney nickel
, Germany, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Methanol ;  3 h, reflux
Reference
Oxidative ring-opening of benzothiazole derivatives
Moreira, Ryan E.; et al, Canadian Journal of Chemistry, 2019, 97(5), 360-365

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iron
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of orthanilic acid from o-chloronitrobenzene
, China, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Synthetic Circuit 18

Reaction Conditions
Reference
Process for the manufacture of sulfonated aromatic amines
, Federal Republic of Germany, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Water Solvents: Water
2.1 Catalysts: Iron Solvents: Acetic acid ,  Water
Reference
Orthanilic acid (aniline-o-sulfonic acid; o-aminobenzenesulfonic acid)
Wertheim, E., Organic Syntheses, 1935, , 55-8

Aniline-2-sulfonic acid Raw materials

Aniline-2-sulfonic acid Preparation Products

Aniline-2-sulfonic acid Suppliers

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Aniline-2-sulfonic acid Related Literature

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